1,3,6-Trimethylnaphthalene
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Overview
Description
1,3,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol . It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the 1st, 3rd, and 6th positions of the naphthalene ring . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is carried out at elevated temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethylnaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,3,6-Trimethylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,6-Trimethylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes to form naphthoquinones. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethylnaphthalene
- 1,4,6-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison
1,3,6-Trimethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to 1,3,5-Trimethylnaphthalene, it has different substitution patterns, leading to variations in its reactivity towards electrophilic and nucleophilic agents. Similarly, 1,4,6-Trimethylnaphthalene and 2,3,6-Trimethylnaphthalene exhibit distinct chemical behaviors due to their unique structural arrangements .
Properties
CAS No. |
3031-08-1 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3,6-trimethylnaphthalene |
InChI |
InChI=1S/C13H14/c1-9-4-5-13-11(3)6-10(2)8-12(13)7-9/h4-8H,1-3H3 |
InChI Key |
OHJWSORLJAKJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)C)C |
Origin of Product |
United States |
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